molecular formula C5H11ClN2O B8064049 (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B8064049
M. Wt: 150.61 g/mol
InChI Key: QRQPGSHDPDMQIE-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmacology. It is a derivative of pyrrolidinone, featuring an amino group and a methyl group attached to the pyrrolidinone ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-3-amino-1-methylpyrrolidin-2-one.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.

    Purification: The product is purified using crystallization or recrystallization techniques to obtain the desired hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

(S)-3-amino-1-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen heterocycle with similar structural features.

    Pyrrolidinone: The parent compound without the amino and methyl substitutions.

    Prolinol: A hydroxyl-functionalized pyrrolidine derivative.

Uniqueness: (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methyl groups, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-amino-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQPGSHDPDMQIE-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.